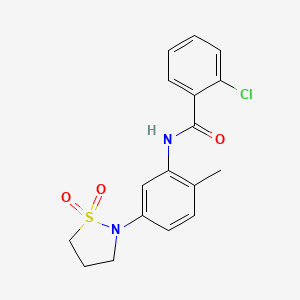

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUHDYAHKHLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. The presence of the isothiazolidin-2-yl group contributes to its efficacy as a therapeutic agent.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit activity against various bacterial and fungal strains. For instance, derivatives of benzamides have shown comparable effectiveness to established antibiotics like penicillin and fluconazole .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer proliferation. Studies have documented significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis of Complex Molecules

In organic synthesis, 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can serve as a building block for more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced with other nucleophiles to create diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes, which are valuable in drug synthesis.

Case Study 1: Antimicrobial Activity

A series of benzamide derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted on related benzamide derivatives demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were evaluated using the Sulforhodamine B assay, revealing IC50 values lower than those of established chemotherapeutic agents . This indicates the potential for developing new anticancer therapies based on this compound's structure.

Wirkmechanismus

The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is involved in cell differentiation, tissue polarity, and stem cell maintenance. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells and reduce angiogenesis, making it a potential therapeutic agent for treating various cancers and other diseases .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and selected analogues from the literature:

Key Observations:

Sulfur-Containing Rings : The target compound shares the 1,1-dioxidoisothiazolidin group with and the thiazinan-2-yl group with . These moieties enhance polarity and may influence hydrogen-bonding interactions, as seen in analogous compounds like nitazoxanide, which forms intermolecular hydrogen bonds critical for crystal packing .

Substituent Positioning : The methyl group at the phenyl ring’s 2-position in the target compound is structurally analogous to the 2-methyl group in but differs from the methoxy group in . Such substitutions affect steric hindrance and electronic properties.

Biological Relevance : Compounds with thiazole or benzimidazole substituents (e.g., ) exhibit antiparasitic or enzyme-inhibitory activities. For example, nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism . The target’s isothiazolidin dioxide group may similarly target metabolic pathways.

Spectroscopic Characterization:

- IR Spectroscopy : Benzamide derivatives typically show absorption bands for NH (~3280 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-H stretching (~3000 cm⁻¹), as observed in and .

- ¹H NMR : The methyl group in the target compound would resonate near δ 2.30 ppm (similar to ), while the isothiazolidin protons would appear as distinct multiplet signals .

Pharmacological and Physicochemical Properties

- Solubility: Sulfone groups (e.g., in the target compound and ) increase hydrophilicity compared to non-sulfonated analogues like .

- Metabolic Stability : The 1,1-dioxidoisothiazolidin group may reduce oxidative metabolism due to electron-withdrawing effects, as observed in sulfonamide drugs .

- Biological Activity : While direct data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

Biologische Aktivität

Chemical Identity

The compound 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a derivative of benzamide featuring a chlorine atom and a 1,1-dioxidoisothiazolidin-2-yl substituent. Its molecular formula is C16H18ClN3O4S, and it is categorized within the sulfonamide class, which is known for its diverse biological activities.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, it disrupts folate metabolism, leading to impaired bacterial proliferation and ultimately cell death. This mechanism is similar to that of other sulfonamides, reinforcing its potential as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide has been investigated for its efficacy against various bacterial strains. It has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Case Studies

- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antibacterial agent.

- Toxicological Assessment : A study evaluating the toxicological profile of similar sulfonamides reported low acute toxicity levels in animal models. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile that warrants further investigation in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 32 (S. aureus) / 64 (E. coli) | Antibacterial |

| Sulfamethoxazole | Structure | 16 (S. aureus) / 32 (E. coli) | Antibacterial |

| Sulfadiazine | Structure | 8 (S. aureus) / 16 (E. coli) | Antibacterial |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide and related analogs?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amine-containing heterocycles. For example, describes a route where cyanomethylene functionality is exploited to construct hybrid heterocycles, using 1,3,4-thiadiazole intermediates. Key steps include nucleophilic substitution (e.g., reacting 5-chlorothiazol-2-amine with benzoyl chloride derivatives in pyridine) followed by purification via column chromatography or recrystallization . Microwave-assisted synthesis ( ) can optimize reaction times and yields for similar compounds.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization relies on spectroscopic techniques (IR, H/C NMR, mass spectrometry) to confirm functional groups and connectivity ( ). For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks, as seen in , where N–H···N interactions stabilize crystal packing . Elemental analysis ensures purity.

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Insecticidal activity can be tested against model organisms like Spodoptera littoralis (cotton leafworm) using dose-response assays ( ). For anticancer activity, AKT pathway inhibition assays (e.g., Western blotting for phosphorylated AKT) are employed, as demonstrated in with PDGF-BB pretreatment to validate mechanism .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., insecticidal vs. anticancer effects)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, concentration). Use orthogonal assays:

- Target-Specific Profiling : Screen against kinase panels ( ) or parasite models ( ) to identify primary targets.

- Structure-Activity Relationship (SAR) : Modify the isothiazolidinone or benzamide moieties ( ) and compare bioactivity trends.

- Metabolic Stability : Assess compound degradation in different media (e.g., liver microsomes) to rule out artifactual results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.